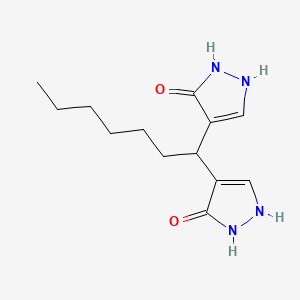
4,4'-(Heptane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Heptane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) is a synthetic compound characterized by its unique structure, which includes a heptane backbone and two pyrazolone rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Heptane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) typically involves the reaction of heptane-1,1-diyl dichloride with 1,2-dihydro-3H-pyrazol-3-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Heptane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolone rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
4,4’-(Heptane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4’-(Heptane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol
- 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
Uniqueness
4,4’-(Heptane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) is unique due to its heptane backbone and the presence of two pyrazolone rings. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Eigenschaften
| 80936-04-5 | |
Molekularformel |
C13H20N4O2 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
4-[1-(3-oxo-1,2-dihydropyrazol-4-yl)heptyl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C13H20N4O2/c1-2-3-4-5-6-9(10-7-14-16-12(10)18)11-8-15-17-13(11)19/h7-9H,2-6H2,1H3,(H2,14,16,18)(H2,15,17,19) |
InChI-Schlüssel |
HZFWJLJAHMCSAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C1=CNNC1=O)C2=CNNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)
![(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14422944.png)
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol](/img/structure/B14422954.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol)](/img/structure/B14422962.png)
